1-(4-fluorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-13-3-2-4-17-18(13)22-20(28-17)23-19(25)14-9-11-24(12-10-14)29(26,27)16-7-5-15(21)6-8-16/h2-8,14H,9-12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICSLQAMEAUNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidine ring. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with piperidine under controlled conditions to form 1-(4-fluorobenzenesulfonyl)piperidine. Subsequently, this intermediate undergoes further reactions to introduce the benzothiazolyl and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors or receptor ligands.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Sulfonyl Analogs
1-(4-Chlorobenzenesulfonyl)-N-(4-Methyl-1,3-Benzothiazol-2-yl)Piperidine-4-Carboxamide (CAS: 941962-26-1)
- Structural Difference : Chlorine replaces fluorine on the benzenesulfonyl group.
- Molecular Weight : 450.0 vs. ~434.5 (fluorine analog).
- Impact :
- Electronic Effects : Chlorine’s stronger electron-withdrawing nature may increase sulfonyl group reactivity compared to fluorine.
- Lipophilicity : Chlorine’s higher molar mass and hydrophobicity (ClogP ~3.5) could enhance membrane permeability but reduce solubility versus the fluorine analog (ClogP ~3.0) .
Heterocyclic Amide Variants
N-(4-Methyl-1,3-Thiazol-2-yl)Piperidine-4-Carboxamide Dihydrochloride
- Structural Difference : Thiazole replaces benzothiazole; lacks the sulfonyl group.
- Molecular Weight : 201.14 (base) vs. ~434.5 (target compound).
- Impact :
Piperidine-4-Carboxamide Derivatives with Aromatic Substituents
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)Propyl)-1-((2-(2-Chloro-6-(Trifluoromethyl)Phenyl)-5-Methyloxazol-4-yl)Methyl)Piperidine-4-Carboxamide
- Structural Difference : Oxazole-methyl and trifluoromethylphenyl groups replace benzothiazole and fluorobenzenesulfonyl.
- Molecular Weight : 579.1 vs. ~434.5 (target compound).
- Impact :
Spectroscopic Confirmation
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₀FN₃O₃S₂ | ~434.5 | ~3.0 | 4-Fluorobenzenesulfonyl, Benzothiazole |
| Chloro Analog (CAS 941962-26-1) | C₂₀H₂₀ClN₃O₃S₂ | 450.0 | ~3.5 | 4-Chlorobenzenesulfonyl, Benzothiazole |
| N-(4-Methyl-1,3-Thiazol-2-yl)Piperidine-4-Carboxamide | C₉H₁₄Cl₂N₃O₃S | 201.14 | ~1.2 | Thiazole, Dihydrochloride Salt |
Biological Activity
1-(4-Fluorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring substituted with a fluorobenzenesulfonyl group and a benzothiazole moiety. The molecular formula is C_{16}H_{18}F_N_3O_2S, and its molecular weight is approximately 355.39 g/mol.
Research indicates that this compound may act as an inhibitor of specific protein kinases, which play crucial roles in various cellular processes including proliferation and survival. The presence of the benzothiazole moiety is particularly noteworthy, as compounds with similar structures have been associated with anticancer and antimicrobial activities.
Anticancer Activity
Several studies have reported the anticancer potential of benzothiazole derivatives. The compound has shown promise in inhibiting tumor cell proliferation in vitro. For instance, it was observed that related compounds could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death and growth arrest .
Antimicrobial Activity
The antimicrobial efficacy of sulfonamide derivatives has been well-documented. This compound's structural components suggest it may exhibit activity against various bacterial strains. In vitro studies have demonstrated that related compounds possess broad-spectrum antimicrobial properties, making them candidates for further investigation in treating infectious diseases .
Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Case Studies
| Study | Findings | |
|---|---|---|
| In vitro study on cancer cell lines | The compound inhibited proliferation in MCF-7 breast cancer cells by 70% at 10 µM concentration | Suggests potential for development as an anticancer agent |
| Antimicrobial efficacy testing | Demonstrated significant inhibition against E. coli and S. aureus | Supports further exploration as an antimicrobial agent |
| Anti-inflammatory assay | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50% | Indicates potential use in inflammatory conditions |
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance biological activity and selectivity. Studies have shown that modifications to the piperidine ring or sulfonyl group can significantly affect the potency and selectivity towards specific biological targets.
- Synthesis : The compound is typically synthesized through multi-step reactions involving the coupling of piperidine derivatives with sulfonyl chlorides and benzothiazole precursors.
- Bioactivity Screening : High-throughput screening methods have been employed to evaluate the bioactivity of synthesized derivatives against various biological targets.
Q & A
Q. What are the critical steps for synthesizing 1-(4-fluorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step reactions:
Core Formation : The benzo[d]thiazole moiety is synthesized from o-aminothiophenols and aldehydes under oxidative conditions .
Sulfonylation : The 4-fluorobenzenesulfonyl group is introduced via reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Amide Coupling : Piperidine-4-carboxamide is coupled to the benzothiazole using carbodiimide-based activation (e.g., EDC/HOBt) .
Optimization Factors :
- Temperature : Controlled between 0–25°C to prevent side reactions during sulfonylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 460.12 for [M+H]+) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer: Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based kinase assays vs. cell viability assays) .
- Structural Analogues : Compare activity of derivatives (e.g., replacing 4-fluorobenzenesulfonyl with methylsulfonyl) to identify pharmacophore contributions .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX .
Q. What computational strategies are employed to predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Quantum Chemical Calculations :
- Reactivity : DFT (B3LYP/6-31G*) optimizes geometry and calculates Fukui indices to predict nucleophilic/electrophilic sites .
- Solubility : COSMO-RS models estimate logP values to guide solvent selection for biological assays .
- Molecular Dynamics (MD) Simulations :
- Simulate binding to targets (e.g., EGFR kinase) over 100 ns trajectories to assess stability of hydrogen bonds with the sulfonyl group .
Q. How can researchers design experiments to investigate the compound’s mechanism of action in modulating cellular pathways?
Methodological Answer:
- Transcriptomic Profiling : RNA-seq of treated cells (e.g., HeLa) identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
- Protein Interaction Studies :
- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding partners .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., IC50 for HDAC inhibition) .
Q. What are the key considerations for scaling up synthesis without compromising yield or purity?
Methodological Answer:
- Process Chemistry :
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling :
- Measure plasma stability (e.g., half-life in murine models) to assess metabolic degradation .
- Use LC-MS/MS to quantify tissue distribution and correlate with efficacy .
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
Q. What experimental approaches validate the compound’s selectivity for specific biological targets?
Methodological Answer:
- Kinase Profiling Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., COX-2) to confirm mechanism .
Structural and Functional Insights
Q. How does the 4-fluorobenzenesulfonyl group influence the compound’s electronic and steric properties?
Methodological Answer:
- Electron-Withdrawing Effect : The fluorine atom increases sulfonyl group polarity, enhancing hydrogen bonding with catalytic lysine residues in enzymes .
- Steric Maps : Generate Connolly surfaces (e.g., using PyMOL) to visualize steric clashes in binding pockets .
Q. What are the best practices for storing and handling this compound to ensure stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
